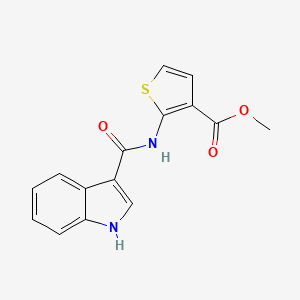![molecular formula C8H10Br2O2 B2644031 Methyl (1S,5R)-6,6-dibromobicyclo[3.1.0]hexane-1-carboxylate CAS No. 2126143-00-6](/img/structure/B2644031.png)
Methyl (1S,5R)-6,6-dibromobicyclo[3.1.0]hexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1S,5R)-6,6-dibromobicyclo[3.1.0]hexane-1-carboxylate, commonly known as DBH, is a synthetic compound that has been widely used in scientific research. DBH is a bicyclic compound that is structurally similar to the naturally occurring neurotransmitter, acetylcholine. Due to its structural similarity to acetylcholine, DBH has been studied for its potential as a neurotransmitter modulator, as well as for its potential use as a pharmacological tool in neuroscience research.
Wirkmechanismus
DBH acts as a modulator of acetylcholine receptors by binding to the allosteric site of the receptor. This binding causes a conformational change in the receptor, which alters its activity. DBH has been shown to enhance the activity of some acetylcholine receptors, while inhibiting the activity of others. The exact mechanism of action of DBH is still being studied, but it is thought to involve interactions with the receptor's transmembrane domains.
Biochemical and physiological effects:
DBH has been shown to have a range of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as dopamine and acetylcholine. It has also been shown to affect the activity of ion channels and transporters, as well as to alter the expression of various genes. In vivo studies have shown that DBH can affect a range of physiological processes, including learning and memory, locomotor activity, and anxiety-like behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DBH in lab experiments is its ability to modulate the activity of acetylcholine receptors. This can be useful in studying the role of these receptors in various physiological processes. Additionally, DBH is a synthetic compound, which means that it can be easily synthesized and purified for use in experiments.
However, there are also some limitations to using DBH in lab experiments. One limitation is that it has a relatively short half-life, which can make it difficult to study its effects over longer periods of time. Additionally, DBH has been shown to have off-target effects on other neurotransmitter systems, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on DBH. One area of interest is the development of more selective modulators of acetylcholine receptors. This could lead to the development of new pharmacological tools for the study of these receptors and their role in various physiological processes.
Another potential future direction is the study of the effects of DBH on other neurotransmitter systems. While DBH is primarily known for its effects on acetylcholine receptors, it has also been shown to affect other neurotransmitter systems such as dopamine. Further research in this area could lead to a better understanding of the complex interactions between different neurotransmitter systems in the brain.
Finally, there is also potential for the development of new therapeutic agents based on DBH. While DBH itself is not suitable for use as a drug due to its off-target effects, it could serve as a starting point for the development of more selective and potent compounds that could be used to treat a range of neurological and psychiatric disorders.
Synthesemethoden
DBH can be synthesized through a multi-step process involving a Diels-Alder reaction followed by a bromination reaction. The Diels-Alder reaction involves the reaction of cyclopentadiene with maleic anhydride to form a bicyclic intermediate. This intermediate is then brominated using N-bromosuccinimide to form the final product, DBH.
Wissenschaftliche Forschungsanwendungen
DBH has been used in a wide range of scientific research applications. One of the most significant uses of DBH has been in the study of acetylcholine receptors. DBH has been shown to modulate the activity of acetylcholine receptors in both in vitro and in vivo studies. This has led to the development of new pharmacological tools for the study of acetylcholine receptors and their role in various physiological processes.
Eigenschaften
IUPAC Name |
methyl (1S,5R)-6,6-dibromobicyclo[3.1.0]hexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Br2O2/c1-12-6(11)7-4-2-3-5(7)8(7,9)10/h5H,2-4H2,1H3/t5-,7+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAIDJJPZOVCHN-VDTYLAMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCC1C2(Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]12CCC[C@H]1C2(Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Br2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-6-(trifluoromethyl)benzo[d]thiazol-2-amine](/img/structure/B2643949.png)



![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2643953.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2643958.png)



![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,3-dimethylphenyl)ethanediamide](/img/structure/B2643966.png)
![3-(1,3-benzodioxol-5-ylmethyl)-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B2643969.png)
![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2643971.png)